molecular formula C40H52O2 B1668269 Canthaxanthin CAS No. 514-78-3

Canthaxanthin

Cat. No.: B1668269
CAS No.: 514-78-3
M. Wt: 564.8 g/mol
InChI Key: FDSDTBUPSURDBL-DKLMTRRASA-N
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Description

Canthaxanthin is a keto-carotenoid pigment widely distributed in nature. It belongs to the larger class of phytochemicals known as terpenoids. The chemical formula of this compound is C₄₀H₅₂O₂, and it appears as a red-orange lipophilic pigment. It was first isolated from edible mushrooms and has since been found in green algae, bacteria, crustaceans, and fish such as carp and seabream . This compound is approved for use as a food coloring agent in various countries, including the United States and the European Union .

Scientific Research Applications

Canthaxanthin has a wide range of applications in scientific research:

Safety and Hazards

At high doses, canthaxanthin has caused a serious, potentially fatal blood disorder called aplastic anemia . It can also cause diarrhea, nausea, stomach cramps, dry and itchy skin, hives, orange or red body secretions, and other side effects .

Future Directions

Future focus on alternative producing platforms and a deeper knowledge of the regulation of the pathway, both at protein and genetic (including epigenetic) levels, will be key to boosting sustainable canthaxanthin production .

Biochemical Analysis

Biochemical Properties

Canthaxanthin plays a significant role in biochemical reactions due to its antioxidant capabilities. It interacts with various enzymes, proteins, and other biomolecules to exert its effects. One of the key interactions involves its role as a free radical scavenger, where this compound neutralizes reactive oxygen species (ROS) by donating electrons. This interaction helps protect cellular components from oxidative damage. Additionally, this compound interacts with lipid membranes, where it integrates into the lipid bilayer and stabilizes the membrane structure by preventing lipid peroxidation .

Cellular Effects

This compound exerts several effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. This compound has been shown to reduce oxidative stress in cells by neutralizing ROS, thereby protecting cellular structures from damage . It also affects gene expression by upregulating antioxidant defense genes and downregulating pro-inflammatory genes. In terms of cellular metabolism, this compound enhances mitochondrial function and energy production, contributing to overall cellular health .

Molecular Mechanism

The molecular mechanism of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to lipid membranes, where it interacts with the acyl chains of lipids through van der Waals forces, stabilizing the membrane structure . It also forms hydrogen bonds with membrane proteins, influencing their function. Additionally, this compound modulates enzyme activity by acting as an inhibitor or activator, depending on the specific enzyme involved. These interactions collectively contribute to the antioxidant and protective effects of this compound .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability, degradation, and long-term impact on cellular function. This compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light and oxygen. Over time, the antioxidant effects of this compound may diminish as it undergoes degradation. Long-term studies have shown that this compound can provide sustained protection against oxidative stress in cells, although its efficacy may decrease with prolonged exposure .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound can enhance antioxidant defenses and improve overall health in animals. High doses of this compound may lead to toxic effects, including liver damage and oxidative stress . Threshold effects have been observed, where the beneficial effects of this compound plateau at certain dosages, and further increases in dosage do not result in additional benefits. It is important to determine the optimal dosage to maximize the positive effects while minimizing potential adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the carotenoid biosynthesis pathway. It is synthesized from beta-carotene through the action of beta-carotene ketolase enzymes, which add carbonyl groups to the beta-carotene molecule . This compound also interacts with enzymes involved in antioxidant defense, such as superoxide dismutase and catalase, enhancing their activity and contributing to the overall antioxidant capacity of cells . These interactions influence metabolic flux and metabolite levels, promoting cellular health and protection against oxidative damage .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is primarily transported in plasma by lipoproteins, which facilitate its distribution to different tissues . Within cells, this compound is incorporated into lipid membranes, where it accumulates and exerts its antioxidant effects. Transporters and binding proteins, such as lecithin and fish oil, enhance the bioavailability and distribution of this compound in tissues . The localization and accumulation of this compound in specific tissues contribute to its protective effects against oxidative stress .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound is primarily localized in lipid membranes, where it interacts with membrane lipids and proteins . This localization allows this compound to stabilize membrane structures and protect against lipid peroxidation. Additionally, this compound may undergo post-translational modifications that direct it to specific cellular compartments or organelles, enhancing its antioxidant and protective effects . The subcellular localization of this compound is essential for its role in maintaining cellular health and preventing oxidative damage.

Preparation Methods

Synthetic Routes and Reaction Conditions: The total synthesis of canthaxanthin involves several steps. One novel route starts with the epoxidation of α-ionone using metachloroperbenzoic acid to form the epoxide. This epoxide is then converted to 3-hydroxyl-β-ionone in the presence of sodium methoxide. The next step involves a Darzens condensation with 4-hydroxyl-β-ionone and methyl chloroacetate to obtain 3-hydroxyl-C14-aldehyde. This aldehyde is then converted to 3-hydroxyl-C15-phosphonate via a Wittig–Horner condensation with tetraethyl methylenebisphosphonate. Finally, a Wittig–Horner condensation with 3-hydroxyl-C15-phosphonate and C10-trienedial results in 4,4′-dihydroxyl-β-carotene, which is then oxidized to produce this compound .

Industrial Production Methods: Industrial production of this compound often involves microbial fermentation using bacteria, fungi, or algae that naturally produce the pigment. These microorganisms are cultivated under controlled conditions to maximize yield. The pigment is then extracted and purified for use in various applications .

Chemical Reactions Analysis

Types of Reactions: Canthaxanthin undergoes several types of chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Substitution reactions often involve nucleophiles such as hydroxylamine or hydrazine.

Major Products: The major products formed from these reactions include various oxidized or reduced derivatives of this compound, which can have different colors and properties .

Comparison with Similar Compounds

Canthaxanthin stands out due to its potent antioxidant activity and its widespread use in the food and feed industries.

Properties

IUPAC Name

2,4,4-trimethyl-3-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-3,7,12,16-tetramethyl-18-(2,6,6-trimethyl-3-oxocyclohexen-1-yl)octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]cyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H52O2/c1-29(17-13-19-31(3)21-23-35-33(5)37(41)25-27-39(35,7)8)15-11-12-16-30(2)18-14-20-32(4)22-24-36-34(6)38(42)26-28-40(36,9)10/h11-24H,25-28H2,1-10H3/b12-11+,17-13+,18-14+,23-21+,24-22+,29-15+,30-16+,31-19+,32-20+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDSDTBUPSURDBL-DKLMTRRASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1=O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(C(=O)CCC2(C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(CCC1=O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(/C=C/C=C(/C=C/C2=C(C(=O)CCC2(C)C)C)\C)\C)/C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H52O2
Record name CANTHAXANTHIN
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0022727
Record name Canthaxanthin
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

564.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Deep violet crystals or crystalline powder, Solid
Record name CANTHAXANTHIN
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance
Record name Canthaxanthin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003154
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

717.00 °C. @ 760.00 mm Hg
Record name Canthaxanthin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003154
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

514-78-3
Record name Canthaxanthin
Source CAS Common Chemistry
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Record name Canthaxanthin
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Canthaxanthin (trans)
Source DTP/NCI
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Record name Canthaxanthin
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Record name Canthaxanthin
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Record name CANTHAXANTHIN
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Record name Canthaxanthin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003154
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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